4-[(6-Chloropyridazin-3-yl)oxy]aniline
Description
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDYWPMIYVBINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 6 Chloropyridazin 3 Yl Oxy Aniline and Its Derivatives
Established Synthetic Pathways to the Core Pyridazine-Aniline Structure
The formation of the ether linkage between the pyridazine (B1198779) and aniline (B41778) rings is the key step in constructing the 4-[(6-Chloropyridazin-3-yl)oxy]aniline scaffold. This is typically achieved through nucleophilic aromatic substitution or related coupling reactions, utilizing the high reactivity of 3,6-dichloropyridazine (B152260).
Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing the target compound. This reaction involves the displacement of a chlorine atom from an electron-deficient aromatic ring by a nucleophile. In this context, the pyridazine ring, being heteroaromatic and substituted with two electron-withdrawing chlorine atoms, is highly activated towards nucleophilic attack.
The synthesis of the core structure is often accomplished by reacting 3,6-dichloropyridazine with 4-aminophenol (B1666318). The hydroxyl group of 4-aminophenol acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridazine ring. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the phenolic hydroxyl group to form a more potent phenoxide nucleophile. This selective mono-substitution is possible due to the deactivating effect of the first substituent on the second chlorine atom.
A similar SNAr strategy is employed in the synthesis of related structures, such as 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline, where p-aminophenol is reacted with a chloroquinazoline derivative in the presence of potassium tert-butoxide. webofproceedings.org The general principle remains the same: a phenoxide attacks an electron-poor chloro-substituted heteroaromatic ring. The reactivity of chloro-substituted nitrogen heterocycles like pyridazines and tetrazines in SNAr reactions is well-documented, allowing for substitution with various nucleophiles including phenols and thiols. nih.govresearchgate.net
The reaction between 3,6-dichloropyridazine and substituted phenols is a versatile coupling method for generating the desired ether linkage. While mechanistically similar to SNAr, this terminology often encompasses a broader range of reaction conditions and substrates. The readily available 3,6-dichloropyridazine is an ideal starting material for creating 3,6-disubstituted pyridazines, which are prevalent in many bioactive compounds. lookchem.com
Selective mono-substitution of a single chlorine atom in 3,6-dichloropyridazine can be achieved with high efficiency when reacting with oxygen or nitrogen nucleophiles. lookchem.com For instance, the synthesis of 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline is achieved by coupling 3,6-dichloropyridazine with 4-amino-2,6-dichlorophenol (B1218435). lookchem.com This demonstrates that the aniline ring can bear additional substituents, allowing for the direct synthesis of more complex derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed for modifying the 3,6-dichloropyridazine core, although these are more commonly used for forming carbon-carbon bonds rather than the C-O ether bond central to this scaffold. lookchem.comnih.gov However, the principles of selective reactivity on the pyridazine ring are broadly applicable.
The general reaction scheme is presented below:
Reaction of 3,6-dichloropyridazine with a substituted 4-aminophenol.

Strategies for Amino Group Functionalization
The primary amine of this compound is a key functional handle for further molecular elaboration. Its nucleophilicity allows for a variety of transformations, most notably amide bond formation. However, this reactivity can also necessitate protection during other synthetic steps.
The amino group is basic and nucleophilic, making it susceptible to reaction with a wide range of reagents, including those used for modifying other parts of the molecule. researchgate.netlibretexts.org To prevent unwanted side reactions, the amine is often temporarily "protected." This involves converting the -NH2 group into a less reactive derivative, which can later be cleanly removed to restore the original amine.
Common protecting groups for amines include:
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA).
Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, this group is typically removed by catalytic hydrogenation.
Amide bond formation is one of the most common and important reactions in medicinal chemistry, used to link the amine scaffold to various carboxylic acids. nih.gov The direct reaction between an amine and a carboxylic acid is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" using a coupling agent.
The general process involves mixing the amine, the carboxylic acid, a coupling agent, and often an additive and a base in a suitable solvent.
Common Coupling Reagents and Additives:
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Additives: Such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov These are often used with carbodiimides to increase efficiency, reduce side reactions, and prevent racemization when using chiral carboxylic acids.
The reaction of this compound with a chosen carboxylic acid in the presence of a system like EDC/HOBt allows for the synthesis of a diverse library of amide derivatives under mild conditions. nih.govresearchgate.net
Interactive Table: Amide Coupling Conditions
| Carboxylic Acid | Amine Substrate | Coupling System | Base (optional) | Solvent | Typical Conditions |
| R-COOH | This compound | EDC, HOBt | DIPEA | DMF or DCM | Room Temperature, 4-12h |
| Boc-Valine | Aniline Derivative | EDC, HOBt, DMAP | - | DCM | Room Temperature, 6h nih.gov |
| Benzoic Acid | Aniline | PyBroP | - | Acetonitrile | Microwave Irradiation |
| 4-Nitrobenzoic Acid | Various Amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | K₂CO₃ | THF | Room Temperature researchgate.net |
Note: This table provides generalized examples of amide coupling conditions. Specific substrates may require optimization.
Synthesis of Structural Analogs and Derivatives of the Pyridazine-Aniline Scaffold
The this compound scaffold is a versatile platform for creating a wide range of structural analogs. Modifications can be introduced at three primary locations: the aniline ring, the pyridazine ring, or the bridging oxygen atom (though the latter is less common).
Synthesis via Substituted Starting Materials: One of the most direct ways to create analogs is to use substituted starting materials in the initial coupling reaction. For example, using a substituted 4-aminophenol allows for the introduction of various functional groups onto the aniline ring.
Example: The synthesis of 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline is achieved by using 4-amino-2,6-dichlorophenol instead of 4-aminophenol in the coupling reaction with 3,6-dichloropyridazine. lookchem.com
Modification of the Pyridazine Ring: The remaining chlorine atom at the 6-position of the pyridazine ring is a valuable site for further functionalization. While it is less reactive than the chlorine in the parent 3,6-dichloropyridazine, it can still undergo substitution reactions, typically under more forcing conditions or through metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution: The chlorine can be displaced by other nucleophiles (e.g., amines, thiols) to generate 3,6-disubstituted pyridazine derivatives.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) can be employed to form new carbon-carbon bonds, attaching various alkyl, aryl, or heteroaryl groups at the 6-position. lookchem.comnih.gov
Derivatization via the Aniline Moiety: As discussed in section 2.2.2, the amino group is an excellent point for diversification. A vast library of derivatives can be synthesized by forming amides with a wide range of carboxylic acids. These carboxylic acids can themselves contain various pharmacophoric moieties, leading to complex final structures. For instance, molecular hybridization strategies have been used to combine the 4-chloropyridazinoxyphenyl scaffold with chalcones and thiazolidine-2,4-dione to create novel anticancer agents. nih.gov
Interactive Table: Examples of Synthesized Derivatives
| Derivative Name | Key Starting Materials | Type of Modification |
| 3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline lookchem.com | 3,6-Dichloropyridazine, 4-Amino-2,6-dichlorophenol | Aniline Ring Substitution |
| N-{4-[(6-Chloropyridazin-3-yl)oxy]phenyl}acetamide | This compound, Acetic Anhydride or Acetyl Chloride | Amino Group Functionalization (Amide) |
| 4-[(6-Arylpyridazin-3-yl)oxy]aniline | This compound, Arylboronic Acid | Pyridazine Ring Modification (Suzuki Coupling) |
| 4-chloropyridazinoxyphenyl-chalcone hybrids nih.gov | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, Substituted Acetophenones | Derivatization of a Scaffold Analog |
Modification of the Pyridazine Ring System
The pyridazine ring within the target molecule presents a key site for structural modification, primarily at the chlorine-substituted C-6 position. This chlorine atom is susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a wide array of functional groups. A prominent example of this strategy involves the conversion of the chloro group to a hydrazinyl group. For instance, reacting a related precursor like 3-chloro-6-methoxypyridazine (B157567) with hydrazine (B178648) hydrate (B1144303) yields 3-hydrazinyl-6-methoxypyridazine, which can then be used to construct other heterocyclic systems, such as pyrazolines. asianpubs.org
Beyond simple substitution, more complex strategies focus on constructing the pyridazine ring itself with desired functionalities. Modern synthetic methods offer advanced and highly regioselective routes to pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org These include:
Aza-Diels-Alder Reactions: This approach utilizes an inverse electron-demand aza-Diels-Alder reaction, where electron-deficient dienes like 1,2,3-triazines react with electron-rich dienophiles such as 1-propynylamines. organic-chemistry.org This metal-free method provides direct access to highly substituted pyridazines under neutral conditions with broad substrate compatibility. organic-chemistry.org
Skeletal Editing: An innovative technique allows for the direct conversion of pyridines into pyridazines through a carbon-to-nitrogen atom replacement. nih.gov This process involves the photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively bridging the synthetic gap between these two important classes of heterocycles. nih.gov
Cyclization Reactions: Various cyclization strategies are employed, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can yield 1,6-dihydropyridazines that are easily oxidized to the aromatic pyridazine core. organic-chemistry.org
These diverse methodologies allow chemists to fine-tune the electronic and steric properties of the pyridazine ring, enabling the synthesis of a vast library of derivatives.
Modifications on the Aniline Moiety
The aniline moiety of this compound offers two primary locations for chemical modification: the primary amine group and the aromatic phenyl ring. The primary amine is a nucleophilic center that readily participates in standard reactions such as acylation, alkylation, and condensation. vulcanchem.com These modifications allow for the extension of the molecule and the introduction of new pharmacophores.
Substitution on the phenyl ring is typically achieved by starting the synthesis with an already modified precursor. A clear example is the synthesis of 3,5-dichloro-4-[(6-chloropyridazin-3-yl)oxy]aniline. lookchem.com This derivative is prepared by reacting 3,6-dichloropyridazine with 4-amino-2,6-dichlorophenol, thereby incorporating the chlorine atoms on the aniline ring from the outset. lookchem.com This approach of using pre-functionalized building blocks is a common and effective strategy for creating diverse aniline-modified derivatives.
Exploration of Different Linker Chemistries (e.g., Ether vs. Amine Linkages)
The ether linkage connecting the pyridazine and aniline moieties is a defining feature of the title compound. Its synthesis is typically achieved via a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 4-aminophenol in the presence of a base, such as potassium carbonate or potassium tert-butoxide, in a suitable solvent like isopropanol (B130326) or THF. nih.govwebofproceedings.org
To explore structure-activity relationships, chemists often replace this ether (-O-) linker with other functional groups, most commonly an amine (-NH-) or a direct carbon-carbon bond.
Ether Linkage: Formed by reacting a chloropyridazine with an aminophenol. This linkage provides a degree of conformational flexibility.
Amine Linkage: An amine-linked analog would be synthesized by reacting 3,6-dichloropyridazine with a phenylenediamine. This linkage introduces a hydrogen bond donor, which can alter the compound's interaction with biological targets.
The choice of linker profoundly influences the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, making it a critical aspect of derivative design.
Incorporation of Diverse Heterocyclic Moieties (e.g., Pyrazolines, Triazoles)
The core structure of this compound serves as an excellent scaffold for the attachment of other heterocyclic rings, a common strategy in medicinal chemistry to enhance biological activity. Pyrazolines and triazoles are frequently incorporated due to their favorable chemical properties and established roles in pharmacologically active compounds. orientjchem.orgresearchgate.net
Pyrazolines: Pyrazolines are typically synthesized through the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. asianpubs.orgnih.gov Starting from a related intermediate, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, a chalcone (B49325) can be formed via a Claisen-Schmidt condensation. nih.gov Subsequent reaction of this chalcone with hydrazine hydrate would yield a pyridazine-ether-aniline derivative bearing a pyrazoline moiety. asianpubs.org
Triazoles: The 1,2,3-triazole ring is valued for its ability to form hydrogen bonds and dipole interactions, which can improve a molecule's binding affinity to biological targets. researchgate.net The synthesis of triazole-fused pyridazines can be achieved by reacting 1,2,3-triazole dicarbonyl precursors with hydrazine hydrate, followed by acid- or heat-promoted cyclization. mdpi.com Alternatively, the aniline nitrogen of the parent compound could be functionalized with an azide, which can then undergo a cycloaddition reaction to form a triazole ring.
Below is a table summarizing these synthetic strategies.
| Incorporated Heterocycle | Key Precursor(s) | General Reaction Type | Reference |
|---|---|---|---|
| Pyrazoline | α,β-Unsaturated ketone (Chalcone), Hydrazine | Cyclocondensation | asianpubs.orgnih.gov |
| Chalcone (as intermediate) | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, Substituted acetophenone | Claisen-Schmidt Condensation | nih.gov |
| 1,2,3-Triazole | 1,2,3-Triazole dicarbonyls, Hydrazine hydrate | Condensation followed by Cyclization | mdpi.com |
| Thiazolidine-2,4-dione | 4-chloropyridazinoxyphenyl scaffold | Molecular Hybridization | nih.gov |
Green Chemistry Principles in Synthetic Route Design
In modern pharmaceutical and chemical synthesis, there is a strong emphasis on developing environmentally benign processes. rasayanjournal.co.in Green chemistry principles, such as optimizing solvent selection and maximizing atom economy, are integral to designing sustainable synthetic routes for this compound and its derivatives. rsc.org
Solvent Selection and Reaction Medium Optimization
Green chemistry encourages the use of safer, more sustainable alternatives. Solvent selection guides, such as the CHEM21 guide, provide a framework for ranking solvents based on safety, health, and environmental criteria. rsc.org
The table below, based on such guides, categorizes solvents relevant to heterocyclic synthesis.
| Classification | Example Solvents | Rationale |
|---|---|---|
| Recommended | Water, Ethanol, Isopropanol (IPA), Heptane | Low toxicity, renewable sources, biodegradable, safer handling. |
| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF), Methyl t-butyl ether (MTBE) | Some toxicity, flammability, or environmental persistence concerns. Use should be minimized. |
| Hazardous | Dichloromethane (DCM), Dioxane, Dimethylformamide (DMF), Pyridine (B92270) | High toxicity, carcinogenicity, or significant environmental hazards. Should be avoided or replaced. |
Optimization strategies also include using alternative energy sources like microwave irradiation or ultrasonication, which can accelerate reaction rates, improve yields, and reduce the need for high-boiling-point solvents. rasayanjournal.co.in In some cases, solventless "grindstone chemistry" techniques can be employed, further minimizing environmental impact. rasayanjournal.co.in
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy generate minimal waste.
Key strategies for improving atom economy in the synthesis of pyridazine derivatives include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. consensus.appresearchgate.net This approach is highly efficient, reduces the number of synthetic steps, and minimizes waste from intermediate purifications. A study on the synthesis of functionalized pyridazines via MCRs reported an atom efficiency of up to 96%. consensus.app
Catalytic Reactions: The use of catalysts is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, significantly reducing waste streams. rasayanjournal.co.in For example, copper-catalyzed cyclization reactions are used in pyridazine synthesis. organic-chemistry.org
Reaction Design: Choosing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts is crucial. For example, aza-Diels-Alder reactions for pyridazine synthesis proceed with the loss of only a simple, stable molecule like dinitrogen, leading to high atom economy. organic-chemistry.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.
Large-Scale Preparation Methodologies and Purity Enhancement for this compound and its Derivatives
The industrial-scale synthesis of this compound is centered around the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 4-aminophenol. The scalability of this process is contingent on the optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. Key parameters that are critical in transitioning from laboratory-scale to large-scale production include the choice of solvent and base, temperature control, and the method of product isolation and purification.
For large-scale preparation, a common approach involves the use of a high-boiling point polar aprotic solvent to facilitate the reaction at elevated temperatures, thereby ensuring a reasonable reaction rate. The selection of an appropriate base is also crucial to deprotonate the hydroxyl group of 4-aminophenol, enhancing its nucleophilicity.
A representative large-scale synthesis of a closely related derivative, 3,5-dichloro-4-[(6-chloropyridazin-3-yl)oxy]aniline, utilizes cesium carbonate as the base in N,N-dimethyl acetamide (B32628) (DMAc) as the solvent. The reaction is conducted at temperatures ranging from 70 to 110 °C for approximately 19 hours, resulting in a high yield of the desired product. This methodology can be adapted for the synthesis of this compound.
Table 1: Proposed Large-Scale Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | 3,6-Dichloropyridazine, 4-Aminophenol | Readily available starting materials. |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | High boiling point, good solubility for reactants. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Effective in deprotonating the phenolic hydroxyl group. |
| Temperature | 80 - 120 °C | Ensures a sufficient reaction rate for large-scale production. |
| Reaction Time | 12 - 24 hours | Monitored by techniques like HPLC to ensure reaction completion. |
| Work-up | Aqueous quench, filtration | To isolate the crude product. |
Following the reaction, the crude this compound is typically isolated by quenching the reaction mixture with water, which precipitates the product. The solid is then collected by filtration and washed to remove residual solvent and inorganic salts.
Purity Enhancement
The purity of the final product is paramount, especially when it is intended for use as an intermediate in the synthesis of active pharmaceutical ingredients. The primary methods for enhancing the purity of this compound on a large scale are recrystallization and, if necessary, column chromatography.
Recrystallization is the most common and cost-effective method for purifying solid organic compounds at an industrial scale. The choice of solvent is critical and is guided by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For aniline derivatives, a variety of solvent systems can be considered.
Table 2: Potential Recrystallization Solvent Systems for this compound
| Solvent/Solvent System | Rationale |
| Ethanol | A versatile and relatively non-toxic solvent suitable for many organic compounds. |
| Isopropanol | Another common alcohol solvent with a good balance of polarity and boiling point. |
| Acetone/Hexane (B92381) | A polar/non-polar mixture that can be effective for inducing crystallization. |
| Ethyl Acetate (B1210297)/Hexane | Similar to acetone/hexane, offering a different polarity profile. |
| Toluene | A non-polar solvent that can be effective for compounds with aromatic character. |
The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
In cases where recrystallization does not provide the desired level of purity, column chromatography may be employed. On a large scale, this is typically performed using silica (B1680970) gel as the stationary phase and a suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone. The fractions containing the pure product are collected and the solvent is removed to yield the purified compound. While effective, large-scale chromatography is generally more expensive and complex than recrystallization.
The final purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Advanced Spectroscopic and Crystallographic Characterization
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing unambiguous evidence for the compound's structure.
Despite a thorough search of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR data for 4-[(6-Chloropyridazin-3-yl)oxy]aniline could not be located in the public domain.
For reference, a general table of expected chemical shifts for the protons and carbons in this compound is provided below based on typical values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aniline (B41778) H-2, H-6 | 6.8 - 7.2 | 115 - 125 |
| Aniline H-3, H-5 | 6.6 - 7.0 | 110 - 120 |
| Pyridazine (B1198779) H-4 | 7.0 - 7.5 | 125 - 135 |
| Pyridazine H-5 | 7.3 - 7.8 | 130 - 140 |
| Aniline C-1 | - | 140 - 150 |
| Aniline C-4 | - | 145 - 155 |
| Pyridazine C-3 | - | 155 - 165 |
| Pyridazine C-6 | - | 150 - 160 |
Vibrational Analysis using Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the compound.
Specific experimental IR spectroscopic data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its structure.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=N (Pyridazine) | Stretching | 1550 - 1650 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O (Ether) | Stretching | 1200 - 1300 |
Molecular Weight and Fragmentation Pattern Determination by Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
A search for experimental mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, did not yield any specific results. The theoretical molecular weight of this compound can be calculated from its chemical formula, C₁₀H₈ClN₃O.
X-ray Diffraction Studies for Solid-State Structure and Polymorphism
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, and is also used to study polymorphism, the ability of a compound to exist in multiple crystalline forms.
No publicly available X-ray diffraction data or crystal structure information for this compound could be found. Such a study would be invaluable for understanding its solid-state conformation and packing.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties and reactivity of molecules. These methods provide a detailed understanding of the electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For derivatives closely related to 4-[(6-Chloropyridazin-3-yl)oxy]aniline, DFT calculations have been employed to determine these and other quantum chemical parameters. These studies help in understanding how structural modifications influence the electronic properties and, consequently, the biological activity. Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical potential suggests a greater tendency to undergo changes in electron density and attract electrons.
| Reactivity Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to change electron density |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron density |
| Softness (S) | 1 / η | Ability to undergo charge transfer |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |
This table provides an interactive overview of key reactivity descriptors used in computational chemistry.
Quantum chemical calculations are also pivotal in predicting various chemical properties and elucidating potential reaction pathways. By mapping the molecular electrostatic potential (MESP), researchers can identify electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, in similar heterocyclic compounds, the nitrogen atoms of the pyridazine (B1198779) ring are often identified as electron-rich centers.
Furthermore, these computational methods can be used to model reaction mechanisms and predict the stability of intermediates and transition states. This information is crucial for understanding how a molecule like this compound might be metabolized or how it could interact covalently with a biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.
Molecular docking simulations have been instrumental in identifying the binding modes of pyridazine derivatives within the active sites of various protein targets, such as kinases like VEGFR-2 and HER-2. These simulations reveal the specific amino acid residues that the ligand interacts with and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar cyanopyridone derivatives have shown that the cyano group can form crucial hydrogen bond interactions within the active site. The chlorine atom on the pyridazine ring can also participate in significant interactions, such as hydrogen bonding with cysteine residues.
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score. Lower docking scores generally indicate a more favorable binding interaction. By comparing the docking scores of different compounds, researchers can prioritize those with the highest predicted affinity for further experimental testing. For instance, in studies of pyridone derivatives, compounds with additional halogen substitutions, such as dichlorophenyl moieties, have shown improved docking scores and, consequently, better inhibitory activity. The orientation of the ligand within the binding pocket is also a critical outcome of docking studies, as it determines which functional groups are positioned to make key interactions with the protein.
Molecular Dynamics Simulations for Dynamic Behavior and Adsorption
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
MD simulations have been used to assess the stability of complexes formed between pyridazine-based inhibitors and their target proteins. By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation, researchers can determine if the ligand remains stably bound in the active site. These simulations can also provide insights into the role of solvent molecules, such as water, in mediating the interaction between the ligand and the protein.
In the context of adsorption, MD simulations can be used to study the interaction of this compound with surfaces or nanoparticles. This is particularly relevant for applications in materials science or for understanding the compound's behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
QSAR and CoMFA are ligand-based drug design methodologies that aim to find statistically significant correlations between the physicochemical properties of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the optimization of lead compounds.
QSAR model development involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates a combination of these descriptors to the observed activity.
For example, a QSAR study on a series of pyridazinone derivatives established a model for their fungicidal activities against housefly larvae. The study used DFT to obtain optimized 3D structures and then calculated various descriptors. The resulting models showed that the energy gap (ΔE) and the logarithm of the partition coefficient (log P) were the key factors influencing activity. The model indicated that higher fungicidal activity was associated with a higher ΔE and a lower log P.
The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability on a test set of compounds.
Table 3: Example of a Biparametric QSAR Model for Fungicidal Activity of Pyridazinone Derivatives
| Model Equation | n | R² | Standard Deviation (SD) |
|---|---|---|---|
| Activity = a(ΔE) - b(log P) + c | 16 | 0.895 | 0.178 |
Where 'n' is the number of compounds in the series, and R² is the correlation coefficient.
A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore modeling can be performed based on a set of active ligands or on the structure of the target's binding site.
In silico pharmacophore-based screening has been applied to libraries of pyridazinone-based molecules to identify potential new biological targets. By mapping the key features of the molecules (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings), researchers can search databases of protein structures to find targets with complementary binding sites.
CoMFA is a 3D-QSAR technique that goes a step further by generating 3D contour maps around an aligned set of molecules. These maps visually represent regions where specific properties are predicted to enhance or diminish biological activity:
Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are detrimental.
Electrostatic Maps: Blue contours highlight areas where positive charge is preferred, while red contours indicate where negative charge is beneficial.
These maps provide a clear, intuitive guide for structural optimization, suggesting specific locations on the molecular scaffold where modifications, such as adding or removing certain functional groups, could lead to more potent compounds. While a specific CoMFA study on this compound is not available, this methodology is widely applied to series of heterocyclic compounds in drug discovery to refine their structure-activity relationships.
Reactivity and Chemical Transformations of 4 6 Chloropyridazin 3 Yl Oxy Aniline
Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring System
The pyridazine ring in 4-[(6-Chloropyridazin-3-yl)oxy]aniline is electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is an excellent leaving group, making this site highly susceptible to attack by a variety of nucleophiles.
The general susceptibility of chloro-substituted pyridazines to nucleophilic displacement is a well-established principle in heterocyclic chemistry. The reaction typically proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.
A notable example of this reactivity is seen in a closely related derivative, 3,5-dichloro-4-[(6-chloro-5-isopropylpyridazin-3-yl)oxy]-aniline. In a documented synthesis, this compound undergoes nucleophilic substitution with potassium methoxide (B1231860). The methoxide ion attacks the carbon atom bearing the chlorine on the pyridazine ring, leading to the displacement of the chloride and the formation of a methoxy-substituted pyridazine. This reaction is typically carried out in a polar solvent like methanol (B129727) and may require elevated temperatures to proceed to completion.
Table 1: Nucleophilic Substitution on a this compound Derivative
| Starting Material | Nucleophile | Reagent | Solvent | Conditions | Product |
|---|
This type of reaction highlights the potential to introduce a wide array of substituents at the 6-position of the pyridazine ring, including other alkoxy groups, amino groups, and sulfur-based nucleophiles, thereby enabling the synthesis of a diverse library of derivatives from the parent compound.
Reactions Involving the Aromatic Amine Functionality
The primary aromatic amine group (-NH2) in this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization. These reactions allow for the extension of the molecular framework and the introduction of new functional groups.
Acylation: The amino group can readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with pivaloyl chloride in the presence of a base like triethylamine (B128534) would be expected to yield N-{4-[(6-chloropyridazin-3-yl)oxy]phenyl}pivalamide. Such reactions are fundamental in modifying the electronic properties and biological activity of the molecule.
Diazotization: The aromatic amine can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. This transformation is demonstrated in the reaction of a similar compound, 6-(4-amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. For example, it can be converted into a boronic acid derivative through reaction with a boron source like tetrahydroxydiborane.
Table 2: Diazotization of a Structurally Related Aniline (B41778) Derivative
| Starting Material | Reagents | Solvent | Conditions | Intermediate | Subsequent Reaction | Product |
|---|
These reactions of the amine functionality are crucial for creating precursors for more complex molecular architectures and for introducing functionalities that can participate in further synthetic transformations.
Cyclization and Annulation Reactions to Form Fused Heterocycles
The bifunctional nature of this compound, possessing both a reactive heterocyclic chlorine atom and an aromatic amine, makes it a suitable precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular reactions, new rings can be constructed, leading to polycyclic structures with potential applications in medicinal and materials chemistry.
While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of related compounds provides a strong indication of its potential. For instance, derivatives of aminopyridazines are known to undergo condensation reactions to form fused pyrimido[1,2-b]pyridazine systems. In such a reaction, the amino group of the pyridazine acts as a nucleophile to react with a suitable dielectrophilic partner, leading to ring closure.
Furthermore, the synthesis of triazolo[4,3-b]pyridazine derivatives from hydrazinylpyridazine precursors demonstrates a common strategy for forming fused triazole rings. If the chlorine atom of this compound were to be displaced by hydrazine (B178648), the resulting hydrazinyl intermediate could then undergo cyclization with various one-carbon electrophiles to yield a triazolopyridazine fused system.
The general strategy involves a two-step process:
Modification of either the chloro or amino group to introduce a new functionality.
Subsequent intramolecular cyclization or an intermolecular reaction with a bifunctional reagent to form the new ring.
Oxidative and Reductive Transformations of the Compound
Currently, there is a lack of specific, detailed research findings in the public domain concerning the oxidative and reductive transformations of this compound. However, based on the general principles of organic chemistry, some potential transformations can be postulated.
Oxidative Reactions: The aromatic aniline moiety is generally susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitroso, nitro, or even polymeric species through oxidative coupling. The pyridazine ring itself is relatively electron-deficient and thus less prone to oxidation. However, under harsh conditions, degradation of the heterocyclic ring could occur.
Reductive Reactions: The chloro-substituent on the pyridazine ring could potentially be removed via catalytic hydrogenation. This process, known as hydrodechlorination, would yield the corresponding 4-(pyridazin-3-yloxy)aniline. This reaction would likely require a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen. The success of such a reaction would depend on the chemoselectivity, as other reducible groups in any elaborated derivatives would also be susceptible. For instance, if a nitro group were present on the aniline ring, it would likely be reduced to an amine under these conditions.
Mechanistic Investigations of Key Chemical Conversions
The primary mechanism governing the reactivity at the pyridazine ring of this compound is the nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring significantly activates the ring towards nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms.
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, with significant contributions from the electronegative nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
The rate-determining step is typically the initial addition of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility.
Recent computational and experimental studies on related electron-deficient heterocyclic systems have also explored the possibility of a concerted SNAr (cSNAr) mechanism. In this pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. The prevalence of a stepwise versus a concerted mechanism can depend on the nature of the nucleophile, the leaving group, the solvent, and the specific electronic properties of the heterocyclic system. For highly activated systems like chloropyridazines, the classical two-step mechanism is generally considered the more probable pathway.
Preclinical and in Vitro Biological Activity Investigations of Pyridazine Aniline Derivatives
Antineoplastic and Cytotoxic Activity Studies
The pyridazine (B1198779) moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into molecules with potent anticancer activity. researchgate.net Various derivatives have demonstrated the ability to inhibit the growth of cancer cells and interfere with critical cellular processes that drive malignancy.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
Pyridazine-aniline derivatives have shown cytotoxic effects against a range of human cancer cell lines. For instance, certain novel pyrimido-pyridazine derivatives have been evaluated for their anticancer potential against human breast adenocarcinoma cell lines, namely MCF-7 and MDA-MB-231. nih.gov One particular compound, 2b, exhibited significant antitumor activity against MDA-MB-231 cells. nih.gov Similarly, other studies have reported the cytotoxic activity of pyridazine-containing compounds against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jpbohrium.com For example, compound 5b showed potent cytotoxic activity against the HCT-116 cell line. jst.go.jp Another study highlighted that pyridine-ureas, which can be considered related structures, also demonstrated anti-proliferative activity against a panel of cancer cell lines, with compounds 8b and 8e being particularly effective. nih.gov
Interactive Table: Cytotoxic Activity of Pyridazine Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 2b | MDA-MB-231 | Significant antitumor activity | nih.gov |
| 5b | HCT-116 | Potent cytotoxic activity | jst.go.jp |
| 4b | MCF-7 | IC50 of 21.2 µM | jst.go.jp |
| 8e | MCF-7 | IC50 of 0.22 µM | nih.gov |
Targeted Molecular Mechanisms of Action (e.g., Kinase Inhibition, Cell Cycle Modulation)
The anticancer effects of pyridazine-aniline derivatives are often attributed to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. A primary mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling pathways.
Kinase Inhibition: Many pyridazine derivatives have been identified as potent kinase inhibitors. For example, imidazo[1,2-b]pyridazines have been shown to specifically interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.org PIM kinases are implicated in the development of hematopoietic malignancies. semanticscholar.org Another significant target is the C-terminal Src Kinase (CSK), a negative regulator of T cell activation; inhibitors of CSK are of interest as potential immuno-oncology agents. nih.govresearchgate.net Furthermore, some pyridazine-containing compounds have been reported to exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. jst.go.jpbohrium.comnih.gov For instance, compound 5b demonstrated a high percentage of enzyme inhibition (92.2%) against VEGFR. jst.go.jp The imidazopyridazine derivative ponatinib (B1185) is an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). semanticscholar.orgnih.gov
Cell Cycle Modulation: In addition to kinase inhibition, some pyridazine derivatives exert their anticancer effects by modulating the cell cycle. The novel pyrimido-pyridazine derivative 2b was found to arrest MDA-MB-231 breast cancer cells in the S-phase of the cell cycle. nih.gov Another study on imidazopyridazines showed that they could arrest cells in the G0/G1 phase. semanticscholar.org This interference with the normal progression of the cell cycle can lead to the induction of apoptosis (programmed cell death). Compound 2b was also shown to induce apoptosis in MDA-MB-231 cells. nih.gov
Structure-Activity Relationships for Anticancer Potency
The anticancer potency of pyridazine-aniline derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance biological activity.
For instance, in a series of pyridazine-containing compounds targeting VEGFR kinase, the presence of a bulky substituent, such as an allyl group in compound 5b, was found to increase cytotoxic activity against the HCT-116 colon cancer cell line. jst.go.jp Conversely, the presence of an aminophenyl-3-chloropropanamide moiety at position 6 of the pyridazine ring in compound 4b resulted in the most active compound against the MCF-7 breast cancer cell line. jst.go.jp The design and synthesis of novel imidazo[1,2-a] pyridine (B92270) derivatives as Nek2 inhibitors also highlighted the importance of specific structural features for achieving high inhibitory activity. nih.gov In another study, the incorporation of a bromide at the 5-position of a pyrimidine (B1678525) core, combined with a 1,2-dimethylpiperazine (B29698) pendant domain, yielded a lead compound with potent anti-proliferative activity in various colon cancer cell lines. researchgate.net
Anti-inflammatory Activity and Immunomodulatory Effects
Beyond their anticancer properties, pyridazine derivatives have also been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process, and chronic inflammation is implicated in various diseases.
Novel derivatives of pyrazolo[3,4-d]pyridazine have been synthesized and evaluated for their anti-inflammatory activity. researchgate.netnih.gov In a study using a mouse model of digestive system inflammation induced by diclofenac, two novel pyrazolo[3,4-d]pyridazine derivatives, designated as Co1 and Co2, were investigated. researchgate.netnih.gov The results showed that these compounds could reduce the activity of myeloperoxidase, an enzyme associated with inflammation. researchgate.netnih.gov Furthermore, they modulated the levels of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-22 (IL-22). researchgate.netnih.gov Specifically, the Co1 compound was found to downregulate the gene expression of TNF-α. researchgate.netnih.gov These findings suggest that pyridazine derivatives may have therapeutic potential in managing inflammatory conditions. Other related heterocyclic structures, such as pyrazolo[1,5-a]quinazolines, have also been screened for their effects on NF-κB transcriptional activity, a key pathway in inflammatory responses. mdpi.com
Antimicrobial Activity Assessment (Antibacterial, Antifungal, Antitubercular)
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyridazine-aniline derivatives have been explored for their activity against a variety of pathogenic microorganisms.
In Vitro Efficacy Against Pathogenic Strains
Antibacterial and Antifungal Activity: Several studies have demonstrated the in vitro efficacy of pyridazine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. In one study, newly synthesized pyridazinone derivatives were screened for their antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. biomedpharmajournal.org The same compounds were also tested for their antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org Another study reported that chloro derivatives of pyridazine exhibited strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than that of chloramphenicol (B1208) against E. coli and P. aeruginosa. researchgate.net The antimicrobial activity of new pyridazinium compounds has also been investigated, with findings indicating that different structural features influence their selectivity for various bacterial and fungal species. nih.gov For example, saturated pyrrolopyridazine derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov
Interactive Table: Antimicrobial Activity of Pyridazine Derivatives
| Derivative Type | Pathogen | Activity | Reference |
|---|---|---|---|
| Pyridazinone | E. coli, S. pyogenes | Excellent antibacterial activity | biomedpharmajournal.org |
| Pyridazinone | A. niger, C. albicans | Good antifungal activity | biomedpharmajournal.org |
| Chloro derivatives | E. coli, P. aeruginosa | MICs of 0.892–3.744 μg/mL | researchgate.net |
| Saturated pyrrolopyridazine | P. aeruginosa, C. albicans | Stronger activity | nih.gov |
Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. neuroquantology.com The pyridazine scaffold has been investigated for its potential to yield new antitubercular agents. Several series of novel pyridazine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net While many compounds showed moderate activity, these studies suggest that the pyridazine nucleus is a viable starting point for the development of more potent antitubercular drugs. neuroquantology.comnih.gov
Mechanistic Insights into Antimicrobial Action
Derivatives of pyridazine and pyridazinone have been recognized for their broad-spectrum antimicrobial properties. sarpublication.commdpi.com The antimicrobial mechanism of compounds containing the pyridazine ring is thought to be multifaceted. One proposed mechanism involves the inhibition of essential microbial enzymes, thereby disrupting critical metabolic pathways necessary for the survival of the pathogen. researchgate.net For instance, some pyridazine-based compounds may interfere with the function of DNA polymerase, an enzyme crucial for microbial DNA replication. researchgate.net
Furthermore, the structural features of pyridazine derivatives, such as the presence of nitrogen atoms, can facilitate interactions with microbial targets. nih.gov The introduction of various substituents to the pyridazine core can modulate the antimicrobial potency and spectrum of activity. nih.gov While the precise mechanism of action for 4-[(6-Chloropyridazin-3-yl)oxy]aniline itself has not been definitively elucidated, the existing body of research on related compounds suggests that its antimicrobial effects likely stem from the disruption of fundamental cellular processes in microorganisms. researchgate.net Some studies have shown that certain pyridazinone-based diarylurea derivatives exhibit potent antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans. nih.gov
Receptor Agonist/Antagonist Activities (e.g., Thyroid Hormone Receptor Agonism, Muscarinic Receptor Antagonism)
The pyridazine-aniline scaffold has been identified as a key component in molecules that can act as both agonists and antagonists for various receptors.
A notable example of receptor agonism is seen in derivatives that target the thyroid hormone receptor (THR). Specifically, compounds with a pyridazinone structure have been developed as selective agonists for the thyroid hormone receptor beta (THR-β). google.comnih.gov THR-β is predominantly found in the liver, and its activation is associated with beneficial effects on lipid metabolism, such as the reduction of cholesterol levels. nih.gov The development of THR-β selective agonists aims to harness these therapeutic benefits while minimizing the adverse cardiovascular effects associated with the activation of the alpha isoform (THR-α). nih.gov
In the realm of receptor antagonism, pyridazine derivatives have been investigated for their activity at muscarinic acetylcholine (B1216132) receptors. nih.gov These receptors are involved in a wide range of physiological functions, and their antagonists have therapeutic applications in various conditions. drugbank.com Research has demonstrated that modifications to the aminopyridazine structure can lead to compounds with altered receptor affinity profiles. For example, certain aminopyridazine-type muscarinic M1 agonists were chemically modified to become 5-HT3 antagonists, with a concomitant decrease in affinity for muscarinic receptors. nih.gov More directly, novel and selective M4 muscarinic receptor antagonists have been developed from a 3,6-dichloropyridazine (B152260) starting material, indicating the utility of this core structure in designing receptor-selective antagonists. acs.org
Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV, Prolyl Hydroxylase, RAF Kinase)
The this compound core structure is a versatile scaffold for the development of inhibitors targeting a variety of enzymes implicated in human diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.gov Several studies have explored pyridazine and related heterocyclic derivatives as DPP-IV inhibitors. nih.govresearchgate.netresearchgate.net The design of these inhibitors often focuses on creating molecules that can effectively interact with the active site of the enzyme, with some compounds demonstrating potent inhibitory activity with IC50 values in the micromolar to nanomolar range. researchgate.netresearchgate.netnih.gov
Prolyl Hydroxylase (PHD) Inhibition: Hypoxia-inducible factor (HIF) prolyl hydroxylases are enzymes that regulate the cellular response to low oxygen levels. mdpi.com Inhibition of these enzymes can lead to the stabilization of HIF-α, which in turn stimulates the production of erythropoietin and can be a therapeutic approach for anemia. mdpi.comnih.gov Pyridazine-containing compounds have been identified as potent inhibitors of HIF prolyl hydroxylases. nih.gov The pyridazine nucleus, with its ability to chelate the iron atom in the enzyme's active site, is a key feature in the design of these inhibitors. nih.gov
RAF Kinase Inhibition: The RAF kinases are key components of the MAPK signaling pathway, which is frequently dysregulated in cancer. nih.gov The development of RAF kinase inhibitors is a major focus of cancer drug discovery. adooq.com Structure-based design has led to the identification of pan-RAF inhibitors featuring a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif. nih.govnih.gov These inhibitors are designed to bind to the kinase domain and block its activity, thereby inhibiting downstream signaling and tumor growth. nih.gov
The inhibitory potency of pyridazine-aniline derivatives against various enzymes is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several pyridazine derivatives against different enzyme targets.
| Compound/Derivative Class | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| Pyrido[2,1-a]isoquinoline derivative (4g) | DPP-IV | 0.35 µM | researchgate.net |
| Thiazole-clubbed quinazoline (B50416) derivative (27) | DPP-IV | 1.12 nM | nih.gov |
| β-amino pyrrole-2-carbonitrile (B156044) analog (55) | DPP-IV | 0.01 µM | nih.gov |
| Pyridazinone derivative (TR16) | MAO-B | 0.17 µM | mdpi.com |
| LY3009120 | BRAF V600E | 5.8 nM | adooq.com |
| LY3009120 | CRAF | 15 nM | adooq.comacs.org |
| RAF265 | RAF/VEGFR | 5-10 µM | adooq.com |
| AZ628 | BRAF V600E | ca. 30 nM | adooq.com |
| AZ628 | CRAF | ca. 30 nM | adooq.com |
The therapeutic utility of an enzyme inhibitor is often dependent on its selectivity for the target enzyme over other related enzymes. High selectivity can minimize off-target effects and improve the safety profile of a drug candidate. Pyridazine-aniline derivatives have been engineered to exhibit selectivity for their intended targets.
For instance, in the development of THR-β agonists, selectivity over THR-α is crucial to avoid cardiac side effects. nih.gov Similarly, pyridazinone-based derivatives have been developed as highly selective monoamine oxidase-B (MAO-B) inhibitors. mdpi.com For example, the compound TR16 showed a selectivity index for MAO-B over MAO-A of greater than 235.29. mdpi.com
In the context of kinase inhibitors, selectivity is a significant challenge due to the high degree of homology among kinase domains. However, the pyridopyridazinone hinge-binding motif in some pan-RAF inhibitors has been shown to confer exquisite kinase selectivity. nih.govnih.gov This high selectivity is attributed to minimal polar hinge contacts, which reduces interactions with off-target kinases. nih.gov The development of selective COX-2 inhibitors based on the pyridazine scaffold has also been a focus of research, with the goal of creating anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. cu.edu.egnih.gov
Modulators of Protein Degradation Pathways (e.g., Cereblon E3 Ligase Binding)
A novel therapeutic modality that has gained significant attention is targeted protein degradation. This approach utilizes bifunctional molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. rsc.org PROTACs consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. nih.gov
The pyridazine-aniline scaffold is a valuable component in the design of PROTACs, often serving as the ligand for the protein of interest. The E3 ligase Cereblon (CRBN) is one of the most commonly used E3 ligases in PROTAC design. frontiersin.orgenamine.netnih.gov Ligands for CRBN, such as thalidomide (B1683933) and its derivatives, are incorporated into PROTACs to recruit the CRBN E3 ligase complex. frontiersin.orgnih.gov The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. nih.gov
The design and synthesis of bifunctional compounds for targeted protein degradation is a modular process that allows for the systematic optimization of degrader properties. nih.govstrath.ac.uk The choice of the ligand for the protein of interest is determined by the therapeutic target. The pyridazine-aniline scaffold can be chemically modified to create potent and selective ligands for a variety of protein targets.
The synthesis of these bifunctional molecules often involves a multi-step process where the target protein ligand and the E3 ligase ligand are synthesized separately and then connected via a linker. nih.gov The nature and length of the linker are critical for the formation of a stable and productive ternary complex and can significantly impact the degradation efficiency and selectivity of the PROTAC. nih.gov The modular nature of PROTAC synthesis allows for the rapid generation of libraries of compounds with different linkers and ligands to identify optimal degraders. nih.govstrath.ac.uk This approach has been successfully applied to develop degraders for a range of targets, demonstrating the versatility of scaffolds like this compound in this innovative therapeutic strategy.
Mechanisms of Ubiquitination and Proteasomal Degradation
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a myriad of cellular processes. This intricate system involves the tagging of substrate proteins with a small regulatory protein called ubiquitin (ubiquitination) and their subsequent degradation by a large protein complex known as the proteasome. The process of ubiquitination is carried out by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The specificity of protein degradation is primarily determined by the E3 ligases, which recognize specific substrates. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large ATP-dependent proteolytic complex.
Dysregulation of the UPS has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Consequently, components of the UPS have emerged as attractive targets for therapeutic intervention. While direct evidence detailing the specific interactions of This compound with the ubiquitination and proteasomal degradation machinery is not extensively documented in publicly available research, the broader class of pyridazine derivatives has been investigated for activities that are closely linked to this pathway.
A key area where pyridazine derivatives intersect with the UPS is in the modulation of inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade. The activation of NF-κB is tightly controlled by the proteasomal degradation of its inhibitory proteins, the IκB family. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by various inflammatory signals, IκBα is phosphorylated, ubiquitinated by an E3 ligase complex, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies on various pyridazinone derivatives, which are structurally related to pyridazine-aniline compounds, have demonstrated their potential to exert anti-inflammatory effects by inhibiting NF-κB activation. nih.govresearchgate.netmdpi.com For instance, certain pyridazinone compounds have been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB in monocytic cells. nih.govresearchgate.netmdpi.com Although the precise molecular targets for many of these compounds are yet to be fully elucidated, the inhibition of NF-κB activity strongly implies an upstream modulation of the signaling pathway, which could involve the stabilization of IκBα by preventing its ubiquitination or proteasomal degradation.
The potential for pyridazine-containing compounds to be involved in processes regulated by the UPS is also highlighted by research into molecules that can be recognized by ubiquitin E3 ligases. nih.gov The structural features of the pyridazine ring, such as its capacity for hydrogen bonding, can be important for molecular recognition by proteins, including enzymes within the UPS. nih.gov
Furthermore, in the context of cancer, where the UPS plays a critical role in regulating the cell cycle and apoptosis through the degradation of key regulatory proteins, pyridazine derivatives have been explored as potential therapeutic agents. nih.gov Some novel pyrazole (B372694) analogues linked to pyridazine have been synthesized and evaluated for their anti-proliferative effects and have been found to induce apoptosis in cancer cell lines. nih.gov The induction of apoptosis is often linked to the modulation of protein stability, a process governed by the UPS.
While these findings provide a basis for the potential involvement of pyridazine derivatives in the ubiquitination and proteasomal degradation pathways, it is important to underscore that direct experimental data for This compound is lacking in the current body of scientific literature. Future investigations are warranted to specifically elucidate the mechanisms of action of this compound and to determine if it directly targets components of the ubiquitin-proteasome system.
Applications in Materials Science and Chemical Industry Research
Corrosion Inhibition Properties and Mechanisms
The presence of nitrogen, oxygen, and chlorine atoms, along with aromatic rings, in the structure of 4-[(6-Chloropyridazin-3-yl)oxy]aniline suggests its potential as an effective corrosion inhibitor for various metals and alloys in corrosive environments. tandfonline.comelectrochemsci.orgtandfonline.com The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyridazine (B1198779) and benzene (B151609) rings, can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. researchgate.netresearchgate.net This film acts as a barrier, isolating the metal from the aggressive medium and thus mitigating the corrosion process. tandfonline.comresearchgate.net
Recent studies on pyridazine-based compounds have demonstrated their efficacy as corrosion inhibitors. For instance, certain pyridazine derivatives have shown high inhibition efficiencies, in some cases exceeding 90%, for mild steel in acidic solutions. tandfonline.com These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net The inhibitory action is generally attributed to the adsorption of the organic molecules onto the metal surface. researchgate.net
Adsorption Characteristics on Metal Surfaces
The protective action of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. researchgate.net
Physisorption: This process involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms in the pyridazine and aniline (B41778) moieties can become protonated, leading to a cationic species that can be electrostatically attracted to a negatively charged metal surface (due to the adsorption of anions from the acid).
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this bonding. researchgate.net This type of adsorption results in a more stable and robust protective film.
The adsorption of similar organic inhibitors on metal surfaces is often found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.netkfupm.edu.saresearchgate.net This model relates the surface coverage of the inhibitor to its concentration in the solution.
Table 1: Illustrative Adsorption Parameters for a Pyridazine-Based Corrosion Inhibitor
| Parameter | Value | Description |
| Kads (L/mol) | 1.5 x 104 | Adsorption equilibrium constant, indicating strong adsorption. |
| ΔG°ads (kJ/mol) | -25.8 | Standard free energy of adsorption. A negative value indicates a spontaneous adsorption process. Values around -20 kJ/mol are consistent with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. |
| Adsorption Isotherm | Langmuir | Describes the relationship between the concentration of the inhibitor and the fraction of the surface covered by it. |
Note: The data in this table is illustrative and based on typical values found for pyridazine derivatives in the literature. It does not represent experimental data for this compound.
Electrochemical Characterization of Inhibitory Performance
Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two common methods.
Potentiodynamic Polarization: This technique involves polarizing the metal sample to potentials above and below its corrosion potential and measuring the resulting current. The presence of an effective inhibitor like this compound would be expected to decrease both the anodic and cathodic current densities, indicating a mixed-type inhibition mechanism. electrochemsci.orgresearchgate.net The corrosion current density (icorr), which is proportional to the corrosion rate, would also be significantly reduced.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film. In a typical EIS experiment for an inhibited system, the Nyquist plot would show a larger semicircle compared to the uninhibited system. This indicates an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.netresearchgate.net An increase in Rct signifies the formation of a protective layer that impedes the charge transfer process at the metal/solution interface. tandfonline.com The double-layer capacitance (Cdl) is also expected to decrease in the presence of the inhibitor, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules. tandfonline.com
Table 2: Hypothetical Electrochemical Data for Mild Steel in 1M HCl With and Without a Pyridazine-Based Inhibitor
| Condition | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | 500 | 50 | 120 | - |
| With Inhibitor (1 mM) | 50 | 500 | 60 | 90 |
Note: This table presents hypothetical data to illustrate the expected effects of a pyridazine-based inhibitor on the electrochemical parameters of mild steel in an acidic medium.
Chemo-Sensing Applications and Fluorescent Probes
The structural features of this compound also make it a candidate for applications in chemo-sensing, particularly as a fluorescent probe. nih.govnih.gov The molecule contains both electron-donating (aniline) and electron-withdrawing (chloropyridazine) groups, which can lead to interesting photophysical properties. The nitrogen atoms in the pyridazine and aniline moieties can act as binding sites for metal ions or other analytes. rsc.orgacs.org
The principle behind a fluorescent chemosensor is that the binding of an analyte to the sensor molecule causes a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. rsc.org
Detection of Metal Ions and Other Analytes
Pyridine (B92270) and its derivatives have been extensively studied as ligands for the detection of various metal ions. nih.gov The nitrogen atoms in the heterocyclic ring of this compound can coordinate with metal ions. Upon complexation, the electronic properties of the molecule can be altered, leading to a change in its fluorescence response. acs.org For instance, a pyridazine-based fluorescent probe has been developed for the detection of Aβ plaques in the context of Alzheimer's disease, demonstrating a significant increase in emission intensity upon binding. nih.gov
The aniline part of the molecule can also participate in analyte recognition, for example, through hydrogen bonding or by acting as a recognition site for pH changes or specific gases like CO2. rsc.org
Photophysical Properties and Sensing Mechanisms
The photophysical properties of a potential fluorescent probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are crucial for its performance. Pyridine-based fluorophores often exhibit absorption in the UV region and fluorescence emission in the visible range. mdpi.com
The sensing mechanism of a fluorescent probe based on this compound could involve several processes, including:
Photoinduced Electron Transfer (PET): In the free sensor molecule, a PET process might occur from the electron-rich aniline moiety to the excited fluorophore, quenching the fluorescence. Upon binding of a metal ion to the nitrogen atoms, the PET process could be inhibited, leading to a "turn-on" fluorescence response. rsc.org
Intramolecular Charge Transfer (ICT): The presence of both donor (aniline) and acceptor (chloropyridazine) groups can facilitate ICT upon photoexcitation. The binding of an analyte can modulate this ICT process, resulting in a change in the fluorescence emission.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence intensity.
Table 3: Representative Photophysical Properties of a Pyridine-Based Fluorescent Probe
| Property | Value | Significance |
| Absorption Maximum (λabs) | 350 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | 450 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield (ΦF) | 0.65 | Efficiency of the fluorescence process. |
| Stokes Shift | 100 nm | Difference between the absorption and emission maxima, important for minimizing self-absorption. |
| Limit of Detection (LOD) | 1 µM | The lowest concentration of an analyte that can be reliably detected. |
Note: The data presented in this table is for illustrative purposes, based on typical values for pyridine-based fluorescent probes, and does not represent measured data for this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The advancement of 4-[(6-chloropyridazin-3-yl)oxy]aniline from a laboratory chemical to a widely applicable scaffold necessitates the development of efficient, cost-effective, and environmentally benign synthetic routes. Current synthetic approaches often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the exploration of green chemistry principles.
Key areas for investigation include:
Metal-Free Catalysis: Developing novel synthetic pathways that avoid heavy metal catalysts can reduce cost and environmental impact. For instance, metal-free aza-Diels-Alder reactions have been shown to be effective for constructing pyridazine (B1198779) rings and could be adapted for this compound's synthesis. organic-chemistry.org
Solvent-Free Reactions: Grinding techniques and other solvent-free reaction conditions have been successfully used for synthesizing related pyridazine derivatives. researchgate.netnih.gov Applying these methods could significantly reduce volatile organic compound (VOC) emissions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production and facilitate easier purification.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating.
| Methodology | Conventional Approach | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Catalysis | Palladium- or copper-catalyzed cross-coupling | Organocatalysis or metal-free cycloadditions organic-chemistry.org | Reduced toxicity, lower cost, simplified purification |
| Reaction Conditions | High-temperature reflux in organic solvents | Solvent-free grinding or microwave irradiation researchgate.netnih.gov | Lower energy consumption, reduced solvent waste |
| Process Type | Batch processing | Continuous flow chemistry | Improved safety, scalability, and consistency |
Advanced Mechanistic Elucidation of Biological Activities
The pyridazine core is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net While the specific biological profile of this compound is not yet fully characterized, its structural similarity to other active pyridazines suggests significant therapeutic potential.
Future research must focus on a systematic screening of this compound against various biological targets to identify its primary mechanism of action. Based on the activities of related compounds, promising areas for investigation include:
Enzyme Inhibition: Studies on structurally similar compounds suggest potential inhibitory activity against enzymes like poly (ADP-ribose) polymerase (PARP-1), cyclooxygenase (COX-2), and various protein kinases. nih.govnih.govmdpi.com
Protein Aggregation: Pyridazine-based molecules have shown efficacy in inhibiting the formation of amyloid fibrils, suggesting a potential role in neurodegenerative disease research. nih.govacs.org
Signal Transduction Pathways: Research should aim to identify which cellular signaling pathways are modulated by this compound. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response, helping to pinpoint key molecular targets.
| Potential Target Class | Specific Example(s) | Associated Therapeutic Area | Reference |
|---|---|---|---|
| DNA Repair Enzymes | PARP-1 | Oncology | nih.gov |
| Inflammatory Enzymes | COX-1, COX-2 | Anti-inflammatory | nih.govmdpi.com |
| Protein Aggregates | Amyloid Fibrils | Neurodegenerative Diseases | nih.govacs.org |
| Signaling Pathways | NF-κB Pathway | Inflammation, Immunology | mdpi.com |
Design of Next-Generation Derivatives with Improved Selectivity and Potency
The structure of this compound offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is a critical next step. The molecular hybridization approach, which combines distinct pharmacophoric moieties to create a single hybrid compound, is a particularly promising strategy. nih.gov
Key modification sites for derivative design include:
The Aniline (B41778) Ring: The amino group can serve as a handle for attaching other functional groups or pharmacophores. Additionally, substitutions at the ortho and meta positions of the aniline ring can modulate the electronic properties and steric profile of the molecule.
The Pyridazine Ring: The chlorine atom at the 6-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents (e.g., amines, alkoxides, fluorine) to fine-tune activity and selectivity. nih.govnih.govacs.org
The Ether Linkage: While more synthetically challenging, modification of the ether linkage to other linkers (e.g., thioether, amine) could alter the conformational flexibility and binding interactions of the molecule.
| Modification Site | Proposed Chemical Change | Targeted Improvement | Rationale |
|---|---|---|---|
| Aniline Amino Group | Acylation, alkylation, or linkage to other pharmacophores | Enhanced potency, novel mechanisms of action | Utilizes the aniline as a versatile chemical handle for molecular hybridization. nih.gov |
| Aniline Ring | Introduction of electron-withdrawing or -donating groups | Improved binding affinity and metabolic stability | Modulates electronic distribution and blocks sites of potential metabolism. |
| Pyridazine Chlorine Atom | Substitution with fluorine, amines, or small alkyl groups | Increased selectivity and potency, improved drug-like properties | SAR studies on related pyridazines show high sensitivity to this position. nih.govacs.org |
Development of Predictive Computational Models for Structure-Function Relationships
To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis, the development of robust computational models is essential. By integrating experimental data from a library of this compound derivatives, it will be possible to build predictive models that guide the design of new, more effective compounds.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical correlation between the chemical structures of the derivatives and their biological activities. nih.govacs.orgresearchgate.net This allows for the prediction of activity for virtual compounds before they are synthesized.
Molecular Docking: If a specific biological target is identified, molecular docking simulations can predict the binding poses and affinities of various derivatives within the target's active site, providing crucial insights for rational design. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of how the compound and its derivatives interact with their biological target over time, helping to explain the molecular basis of their activity and stability. nih.govacs.org
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives are crucial for prioritizing compounds with favorable drug-like characteristics.
By pursuing these integrated research directions, the scientific community can unlock the full therapeutic and technological potential of this compound and its future generations of derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
